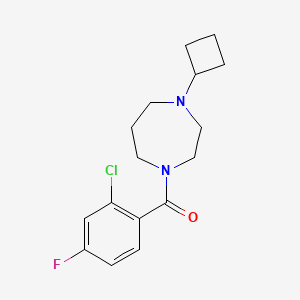
2-Methyl-1-phenylbut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenylbut-3-yn-2-ol: is an organic compound with the molecular formula C11H12O It is a tertiary alcohol with a phenyl group and a triple bond in its structure
Mécanisme D'action
Mode of Action
It is known that the compound arises from the condensation of acetylene and acetone . This reaction can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .
Biochemical Pathways
The compound is used in an aqueous copper (II)-promoted cycloaddition to azides, leading to the formation of triazoles . This suggests that it may play a role in the synthesis of triazole compounds, which are important in medicinal chemistry due to their wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenylbut-3-yn-2-ol can be synthesized through the condensation of acetylene and acetone. This reaction can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . The reaction typically involves the following steps:
Condensation Reaction: Acetylene reacts with acetone in the presence of a base or Lewis acid catalyst to form the desired product.
Purification: The crude product is purified using standard techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: On an industrial scale, this compound is produced as a precursor to terpenes and terpenoids . The large-scale production involves similar synthetic routes but optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or other substituted products.
Applications De Recherche Scientifique
2-Methyl-1-phenylbut-3-yn-2-ol has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Comparaison Avec Des Composés Similaires
2-Phenyl-3-butyn-2-ol: Similar structure but lacks the methyl group at the second position.
3-Hydroxy-3-phenyl-1-butyne: Another similar compound with a hydroxyl group and a triple bond.
Uniqueness: 2-Methyl-1-phenylbut-3-yn-2-ol is unique due to the presence of both a phenyl group and a triple bond, along with a tertiary alcohol structure. This combination of features makes it a versatile compound in organic synthesis and various applications.
Propriétés
IUPAC Name |
2-methyl-1-phenylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIHLXPPVKYYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)
![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2945305.png)
![6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2945308.png)
![1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2945309.png)
![5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2945310.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylate](/img/structure/B2945315.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945318.png)

![N'-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2945321.png)

![N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/new.no-structure.jpg)

